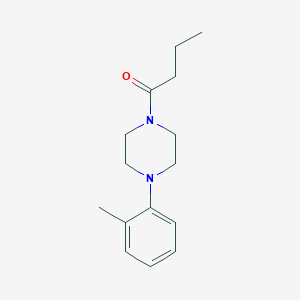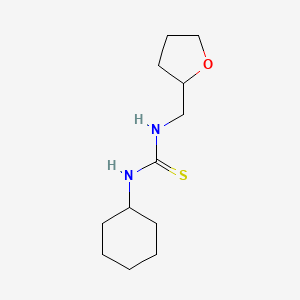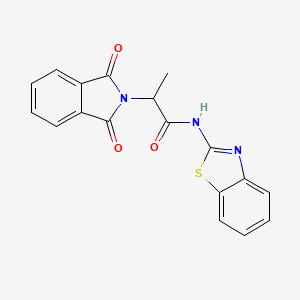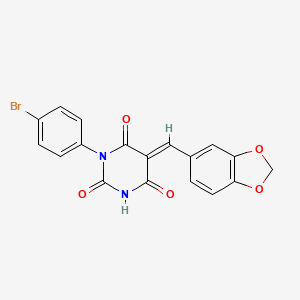
N-(4-bromophenyl)-3-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-3-phenylbutanamide, also known as buphedrone, is a synthetic stimulant drug that belongs to the cathinone class of compounds. It was first synthesized in the 1960s and has gained popularity in recent years due to its psychoactive effects. Buphedrone is structurally similar to amphetamines and cathinones, and it is believed to act on the central nervous system by increasing the levels of dopamine, serotonin, and norepinephrine.
Wirkmechanismus
Buphedrone is believed to act on the central nervous system by increasing the levels of dopamine, serotonin, and norepinephrine. It binds to the transporters that are responsible for the reuptake of these neurotransmitters, which leads to an increase in their extracellular levels. This increase in neurotransmitter levels is thought to be responsible for the stimulant effects of N-(4-bromophenyl)-3-phenylbutanamide.
Biochemical and Physiological Effects:
Buphedrone has been shown to have stimulant effects on the central nervous system. It has been reported to increase locomotor activity and induce hyperthermia in animal models. It has also been shown to increase heart rate and blood pressure in humans. Buphedrone has been reported to have a shorter duration of action compared to other cathinone compounds.
Vorteile Und Einschränkungen Für Laborexperimente
Buphedrone has been used in scientific research to study the effects of stimulant drugs on behavior and cognition. It has been shown to have similar effects to other cathinone compounds, which makes it a useful tool for studying the pharmacology of these compounds. However, N-(4-bromophenyl)-3-phenylbutanamide has limitations as a research tool due to its short duration of action and potential for abuse.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromophenyl)-3-phenylbutanamide. One area of interest is the development of new cathinone compounds that have longer durations of action and fewer adverse effects. Another area of interest is the study of the long-term effects of N-(4-bromophenyl)-3-phenylbutanamide use on the central nervous system. Additionally, more research is needed to understand the mechanisms underlying the stimulant effects of N-(4-bromophenyl)-3-phenylbutanamide and other cathinone compounds.
Synthesemethoden
Buphedrone can be synthesized through a multi-step process that involves the condensation of 4-bromobenzaldehyde and phenylacetone, followed by reduction and reductive amination reactions. The final product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
Buphedrone has been used in scientific research to study its pharmacological effects on the central nervous system. It has been shown to have stimulant properties similar to other cathinone compounds, and it has been used in animal models to study the effects of stimulant drugs on behavior and cognition.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-3-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-12(13-5-3-2-4-6-13)11-16(19)18-15-9-7-14(17)8-10-15/h2-10,12H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNFZUJOXOYVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=C(C=C1)Br)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-tert-butyl-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5194965.png)

![1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine](/img/structure/B5194975.png)

![2-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5194998.png)

![methyl 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B5195008.png)
![cyclohexylmethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5195018.png)




![ethyl 2-{[(cyclohexylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5195057.png)
![3-chloro-4-[(1'-isopropyl-1,4'-bipiperidin-4-yl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5195067.png)